molecular formula C20H32O3 B032252 12R-Hete CAS No. 82337-46-0

12R-Hete

Cat. No. B032252
CAS RN: 82337-46-0
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-ZYBDYUKJSA-N
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Description

Synthesis Analysis

The total synthesis of 12R-HETE involves several key steps, starting from racemic glycidol. A notable method uses hydrolytic kinetic resolution of racemic TES-glycidol with a salen-Co catalyst and selective oxidation under Swern conditions. This approach provides a direct pathway to synthesize both enantiomers of 12-HETE, demonstrating the synthetic versatility and the ability to produce specific enantiomers for further study (Rodriguez et al., 2001).

Molecular Structure Analysis

Although the specific molecular structure analysis of 12R-HETE is not directly detailed in the available literature, the general structure of HETE compounds involves a hydroxy group attached to an eicosatetraenoic acid backbone. This structure is pivotal in its biological activity, impacting its interaction with various cellular targets and enzymes.

Chemical Reactions and Properties

12R-HETE undergoes several chemical reactions characteristic of hydroxy fatty acids, including esterification and oxidation. Its reactivity is significantly influenced by the position and stereochemistry of the hydroxy group, which defines its interactions and function within biological systems.

Physical Properties Analysis

The physical properties of 12R-HETE, such as solubility, melting point, and stability, are crucial for its biological activity and methodological handling. These properties are determined by its molecular structure, particularly the hydrophobic hydrocarbon chain and the hydrophilic hydroxy group, contributing to its amphiphilic nature.

Chemical Properties Analysis

12R-HETE's chemical properties, including acidity, reactivity with radicals, and participation in lipid signaling pathways, underline its role in cellular processes. Its production and metabolism are tightly regulated, reflecting its potent biological activities.

Scientific Research Applications

  • Aryl Hydrocarbon Receptor Pathway : 12(R)-HETE acts as a potent indirect modulator of the aryl hydrocarbon receptor pathway, which is crucial in transcription processes (Chiaro, Patel, & Perdew, 2008).

  • Ophthalmology : It lowers intraocular pressure in rabbits, showing a significant reduction within 30-120 minutes (Masferrer, Dunn, & Schwartzman, 1990).

  • Atherosclerosis : 12R-HETE significantly stimulates smooth muscle cell migration, suggesting a role in the early phase of atherosclerosis (Nakao et al., 1982).

  • Dermatology : Found in psoriatic skin, 12R-HETE may be a target for therapeutic interventions in psoriasis (Boeglin, Kim, & Brash, 1998).

  • Neuroscience : 12-HETE and its derivatives are key in synaptic transmission, potentially functioning as retrograde messengers in learning and memory processes (Palluy et al., 1994).

  • Neuroprotection : 12(S)-HETE can protect neurons from excitotoxicity by activating a G-protein-coupled receptor, limiting calcium influx through voltage-gated channels (Hampson & Grimaldi, 2002).

  • Immunology : 12R-lipoxygenase in human tonsils might regulate epithelial differentiation or participate in lymphocyte-epithelial cell interactions (Schneider et al., 2001).

  • Cellular Signaling : 12(S)-HETE induces reversible endothelial cell retraction and affects integrins, playing a role in cellular signaling (Tang et al., 1993).

  • Mitochondrial Function : It increases intramitochondrial calcium, stimulating mitochondrial nitric oxide synthase activity, affecting mitochondrial functions and apoptosis (Nazarewicz et al., 2007).

  • Hepatic Ischemia-Reperfusion Injury : Blocking 12-HETE production inhibits liver dysfunction, inflammation, and cell death in hepatic ischemia-reperfusion injury (Zhang et al., 2017).

  • Angiogenesis : 12(S)-HETE promotes wound healing, enhances cell growth, and increases DNA synthesis in microvascular endothelial cells, suggesting its role in angiogenesis (Tang et al., 1995).

  • Inflammation and Oxidative Stress : It plays an important role in diseases like cancer, diabetes, hypertension, and participates in the pathogenesis of inflammation and oxidative stress (Cheng, Tian, Liang, & Luo, 2019).

  • Tumor Cell Metastasis : Endogenous 12(S)-HETE may influence tumor cell adhesion to the matrix in vitro and lung colonization in vivo (Chen et al., 1994).

  • G Protein-Coupled Receptor Activation : GPR31, a plasma membrane orphan G protein-coupled receptor, displays high affinity for 12-(S)-HETE, a hydroxy fatty acid involved in various pathophysiologic functions (Guo et al., 2011).

  • Stereochemical Analysis : A method for measuring subnanogram amounts of 12-HETE enantiomers can determine the stereochemical composition of 12-HETE produced by isolated pancreatic islets (Turk, Stump, Wolf, Easom, & Mcdaniel, 1988).

  • Dermatological Enzyme Activity : Human epidermis contains active membrane-bound monooxygenase(s) that preferentially generates 12-HETE from arachidonic acid, showing a 12S stereopreference of hydroxylation (Holtzman, Turk, & Pentland, 1989).

  • Hematology : Adults produce significantly more 12-HETE than neonates, which may contribute to the increased bleeding tendency in myeloproliferative syndromes (Walenga, Sunderji, & Stuart, 1988).

  • Biochemistry : Albumin effectively inhibits the in vitro metabolism of 12-HETE by human leukocytes, possibly by sequestration of the compound (Dadaian, Granström, & Westlund, 1998).

properties

IUPAC Name

(5Z,8Z,10E,12R,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVWPKMFKADKW-ZYBDYUKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333410
Record name 12(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12R-Hete

CAS RN

82337-46-0
Record name 12(R)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82337-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hete, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082337460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-HETE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD492J7LCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
WS Powell, J Rokach - Biochimica et Biophysica Acta (BBA)-Molecular and …, 2015 - Elsevier
… not appear to distinguish between 12R-HETE and 12S-HETE… the cytochrome P450 product 12R-HETE is converted to the … As with porcine neutrophils, both 12R-HETE and 12S-HETE …
Number of citations: 295 www.sciencedirect.com
D Reynaud, CR Pace-Asciak - Prostaglandins, leukotrienes and essential …, 1997 - Elsevier
We describe here the effects of two 12-lipoxygenase products, 12-HETE (12-hydroxyeicosa (5Z,8Z, 10E, 14Z) tetraenoic acid) and 12-HPETE (12-hydroperoxyeicosa (5Z,8Z, 10E, 14Z) …
Number of citations: 25 www.sciencedirect.com
G Friedlander, C Le Grimellec… - American Journal of …, 1990 - journals.physiology.org
… , from blood elements, 12R-HETE might be one of the … , 28), and synthesis of a compound identified as 12R-HETE … The possibility therefore exists that 12R-HETE plays a role in …
Number of citations: 24 journals.physiology.org
WE Boeglin, RB Kim, AR Brash - Proceedings of the …, 1998 - National Acad Sciences
… a lipoxygenase route to 12R-HETE in human psoriatic tissue … acid in its conversion to 12R-HETE in incubations of psoriatic … acids revealed that 12R-HETE synthesis is associated with …
Number of citations: 214 www.pnas.org
D Reynaud, P Demin, CR Pace-Asciak - Journal of Biological Chemistry, 1994 - Elsevier
Hepoxilins A3 and B3 have previously been shown to be formed from 12-hydroperoxyeicosatetraenoic acid (12-HPETE) through a heat-insensitive ferriheme catalysis as indicated by …
Number of citations: 53 www.sciencedirect.com
N Huang, L Ye, H Li, H Wei, J Peng - bioRxiv, 2023 - biorxiv.org
… 27 Nur77 in response to 12R-HETE and mediate the regulation of … 12R-HETE no longer regulated the percentages of 29 RORγt+ILC3s and NKp46+ILC3s. We conclude that 12R-HETE …
Number of citations: 0 www.biorxiv.org
T Takeichi, F Kinoshita, H Tanaka… - Journal of …, 2019 - Wiley Online Library
… Interestingly, 12R-HETE was markedly higher in the skin samples from the PPG. In addition, the lipids produced in the lipoxygenase pathway, including hepoxilin, were elevated in the …
Number of citations: 9 onlinelibrary.wiley.com
WL Henrich, JR Falck… - American Journal of …, 1992 - journals.physiology.org
The arachidonic acid metabolite 12-hydroxyeicosatetraenoic acid (12-HETE) inhibits renin secretion both in vivo and in vitro, but the enzymatic origin of the 12-HETE responsible for …
Number of citations: 10 journals.physiology.org
JF Evans, Y Leblanc, BJ Fitzsimmons… - … et Biophysica Acta (BBA …, 1987 - Elsevier
… We synthesized 12R-HETE and in this report confirm its increased … support of this suggestion is our observation that 12R-HETE … The full biological significance of 12R-HETE production …
Number of citations: 61 www.sciencedirect.com
DJ Hawkins, AR Brash - FEBS letters, 1989 - Wiley Online Library
… of 1 l(R)- and 12(R)-hydroperoxyeicosatetraenoic acids, providing further evidence that llR- and 12R-lipoxygenase activities are responsible for the synthesis of 11 R- and 12R-HETE in …
Number of citations: 18 febs.onlinelibrary.wiley.com

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